21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of docosahexaenoic acid, a polyunsaturated fatty acid that is crucial for human health. This compound is notable for its incorporation of deuterium isotopes, which can be used in various scientific studies to trace metabolic pathways and understand the dynamics of fatty acid metabolism.
Docosahexaenoic acid is primarily sourced from marine organisms, particularly fish oils and algae. The deuterated variant is synthesized in laboratories for research purposes. Deuterium labeling allows researchers to track the behavior of fatty acids in biological systems without altering their fundamental properties.
This compound falls under the classification of fatty acids and is specifically categorized as a polyunsaturated fatty acid due to its multiple double bonds. Its chemical formula is with a molecular weight of approximately 336.49 g/mol.
The synthesis of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid typically involves the following methods:
The synthesis requires precise control over reaction conditions (temperature, pressure) and careful monitoring to achieve the desired isotopic labeling without compromising the integrity of the fatty acid structure.
The molecular structure of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid features a long hydrocarbon chain with six double bonds located at positions 4, 7, 10, 13, 16, and 19. The presence of five deuterium atoms replaces hydrogen atoms at specific carbon positions (21 and 22).
The reactions involving 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid are primarily focused on metabolic pathways in biological systems. Key reactions include:
These reactions can be studied using isotopic labeling techniques to trace metabolic fates and interactions with enzymes involved in lipid metabolism.
The mechanism of action for 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid primarily revolves around its incorporation into cell membranes where it plays a role in:
Research indicates that docosahexaenoic acid derivatives can impact gene expression related to lipid metabolism and inflammatory responses.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure.
The deuteration of polyunsaturated fatty acids (PUFAs) targets sites most vulnerable to free radical-initiated peroxidation. Non-deuterated DHA undergoes lipid peroxidation (LPO) via a chain reaction initiated by the abstraction of bis-allylic hydrogens (located between double bonds), which form resonance-stabilized carbon-centered radicals. Deuterium (²H) substitution at these sites exploits the kinetic isotope effect (KIE), wherein the C-²H bond possesses higher bond dissociation energy (~1–2 kcal/mol) than C-¹H bonds. This increases the activation energy for hydrogen abstraction by reactive oxygen species (ROS), thereby slowing the rate-limiting initiation step of LPO by 6- to 12-fold [2] [6].
However, DHA-d5 uniquely incorporates deuterium at the terminal methyl (ω-end) rather than bis-allylic positions. This design minimizes interference with enzymatic transformations (e.g., desaturation or β-oxidation) that require bis-allylic hydrogen participation. Terminal deuteration primarily serves isotopic labeling for detection via mass spectrometry, as the mass shift (M+5) allows unambiguous differentiation from endogenous DHA [7]. In vivo studies confirm that terminal deuteration does not impair incorporation into phospholipids, though its primary LPO-inhibitory effect is modest compared to bis-allylic deuterated PUFAs [6].
Table 1: Comparison of Deuteration Strategies in DHA
| Deuteration Site | Chemical Vulnerability | Primary Application | Isotope Effect on LPO |
|---|---|---|---|
| Bis-allylic (e.g., C11, C14) | High (initiates LPO chain reaction) | Suppressing oxidative degradation | High (KIE = 6–12) |
| Terminal methyl (C21–C22) | Low | Metabolic tracing via MS | Minimal |
Synthesizing DHA-d5 requires regioselective deuteration at the ω-terminal, achievable through chemoenzymatic pathways combining organic synthesis with enzymatic elongation. A key strategy involves synthesizing deuterated short-chain precursors, which are elongated to full-length DHA via fatty acid synthase (FAS) systems:
This approach achieves site-specificity while leveraging enzymatic fidelity for cis-double bond formation—a significant improvement over purely chemical synthesis, which struggles with stereocontrol at multiple double bonds [3] [9].
Terminal deuteration in DHA-d5 addresses two key challenges in deuteration chemistry: enzymatic lability and metabolic interference.
Despite these advances, scaling regioselective deuteration remains costly due to expensive deuterated precursors and low-yield enzymatic steps. Chemoenzymatic routes using engineered elongases may improve efficiency [3] [7].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: